molecular formula C11H11NO2S B1430726 methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate CAS No. 1803611-72-4

methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B1430726
CAS No.: 1803611-72-4
M. Wt: 221.28 g/mol
InChI Key: MLNRAOOLCVCYGU-UHFFFAOYSA-N
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Description

Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains both a thiophene and a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, which is a sulfur-containing five-membered aromatic ring, and the pyrrole ring, a nitrogen-containing five-membered ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-methylthiophene with appropriate reagents to introduce the desired substituents.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate precursor, such as a 1,4-dicarbonyl compound, with ammonia or an amine.

    Coupling of the Rings: The thiophene and pyrrole rings are then coupled together through a series of reactions that may involve halogenation, metal-catalyzed coupling, and esterification to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is used as a probe to study biological processes and interactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(5-ethylthiophen-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl group on the thiophene ring instead of a methyl group.

Uniqueness

Methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-3-4-10(15-7)8-5-12-6-9(8)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNRAOOLCVCYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CNC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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